molecular formula C20H19N3OS B11433919 2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole

2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole

Cat. No.: B11433919
M. Wt: 349.5 g/mol
InChI Key: LWXQFBXIVMABHI-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Bemotrizinol can be synthesized through various routes. One common method involves the reaction of 2,4-bis(2-hydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine with 2-ethylhexyl bromide under alkaline conditions.
    • Industrial production typically involves large-scale synthesis using optimized conditions to achieve high yields.
  • Chemical Reactions Analysis

    • Bemotrizinol undergoes various chemical reactions:

        Substitution: It can react with alkyl halides (e.g., 2-ethylhexyl bromide) to form the desired compound.

        Oxidation/Reduction: While it is relatively stable under UV exposure, it may undergo minor oxidation or reduction reactions.

    • Common reagents include alkyl halides, bases, and solvents like chloroform and ethyl acetate.
    • Major products are derivatives of Bemotrizinol with different alkyl groups.
  • Scientific Research Applications

      Cosmetics and Sunscreens: Bemotrizinol is widely used in sunscreens due to its broad-spectrum UV absorption properties.

      Photostability Studies: Researchers investigate its stability under UV radiation to enhance sunscreen formulations.

      Drug Delivery: Bemotrizinol’s lipophilic nature makes it suitable for incorporation into topical drug delivery systems.

  • Mechanism of Action

    • Bemotrizinol absorbs UV radiation, preventing it from reaching deeper skin layers.
    • It acts as a filter, converting UV energy into harmless heat.
    • Molecular targets include skin cells and melanin, reducing the risk of sunburn and skin damage.
  • Comparison with Similar Compounds

    • Bemotrizinol stands out for its dual UVB and UVA absorption.
    • Similar compounds include avobenzone, octocrylene, and octinoxate, but they do not cover the entire UV spectrum like Bemotrizinol.

    Remember, Bemotrizinol plays a crucial role in protecting our skin from harmful UV rays, making it a valuable ingredient in sunscreens and other cosmetic products

    Properties

    Molecular Formula

    C20H19N3OS

    Molecular Weight

    349.5 g/mol

    IUPAC Name

    2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazole

    InChI

    InChI=1S/C20H19N3OS/c1-14-13-25-20(21-14)23-19(16-6-4-3-5-7-16)12-18(22-23)15-8-10-17(24-2)11-9-15/h3-11,13,19H,12H2,1-2H3

    InChI Key

    LWXQFBXIVMABHI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CSC(=N1)N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

    Origin of Product

    United States

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